molecular formula C17H18O5 B14206020 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane CAS No. 823221-92-7

2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane

Cat. No.: B14206020
CAS No.: 823221-92-7
M. Wt: 302.32 g/mol
InChI Key: TYQBGWYIQQBLFT-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methoxy and phenoxy groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenoxyphenol with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction temperature and time are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the phenoxy groups may produce phenol derivatives .

Scientific Research Applications

2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The methoxy and phenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxolane ring provides a stable framework that can modulate the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring with methoxy and phenoxy groups. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

823221-92-7

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2-methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C17H18O5/c1-18-17-20-12-16(22-17)11-19-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3

InChI Key

TYQBGWYIQQBLFT-UHFFFAOYSA-N

Canonical SMILES

COC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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